tert-Butyl 4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available reagents. The key steps include the formation of the triazole ring, the introduction of the thiophene ring, and the attachment of the piperidine ring. Common reagents used in these reactions include tert-butyl chloroformate, thiophene-2-carboxylic acid, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of biological receptors.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of biological receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is unique due to the presence of the triazole ring, which can provide specific interactions with biological targets that are not possible with other similar compounds. This makes it a valuable compound for research in drug discovery and development.
Properties
Molecular Formula |
C16H22N4O2S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
tert-butyl 4-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22N4O2S/c1-16(2,3)22-15(21)20-8-6-11(7-9-20)13-17-14(19-18-13)12-5-4-10-23-12/h4-5,10-11H,6-9H2,1-3H3,(H,17,18,19) |
InChI Key |
UXDJXSQQJVXICU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NN2)C3=CC=CS3 |
Origin of Product |
United States |
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